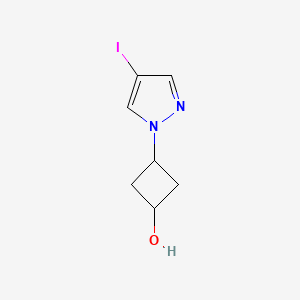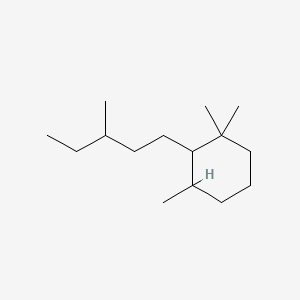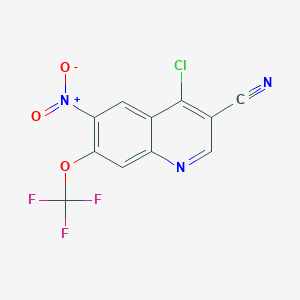![molecular formula C11H18ClNO2Si B13928751 6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol is an organosilicon compound that has garnered interest in various fields of research due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol typically involves the reaction of 6-chloro-3-pyridinemethanol with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-[2-(trimethylsilyl)ethoxy]-3-pyridinemethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted pyridinemethanol derivatives.
科学的研究の応用
6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol involves its interaction with specific molecular targets. The chloro and trimethylsilyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a protecting group for hydroxyl groups in organic synthesis.
6-chloro-3-pyridinemethanol: A precursor in the synthesis of 6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol.
2-[2-(Trimethylsilyl)ethoxy]-3-pyridinemethanol: A derivative formed by the reduction of the chloro group in this compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro group and a trimethylsilyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
特性
分子式 |
C11H18ClNO2Si |
|---|---|
分子量 |
259.80 g/mol |
IUPAC名 |
[6-chloro-2-(2-trimethylsilylethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H18ClNO2Si/c1-16(2,3)7-6-15-11-9(8-14)4-5-10(12)13-11/h4-5,14H,6-8H2,1-3H3 |
InChIキー |
DJNUSQMWNXKFDA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC1=C(C=CC(=N1)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
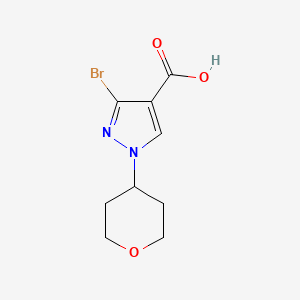
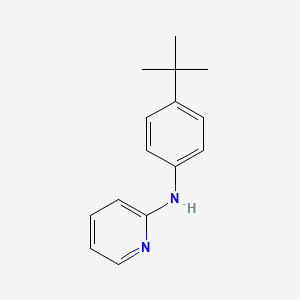
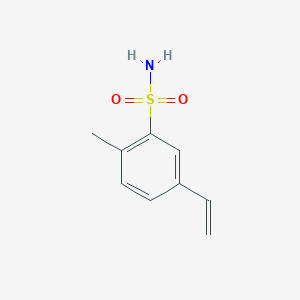
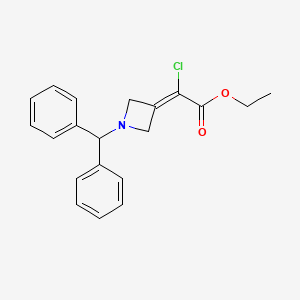
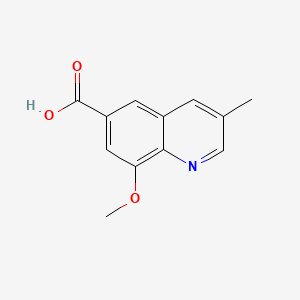
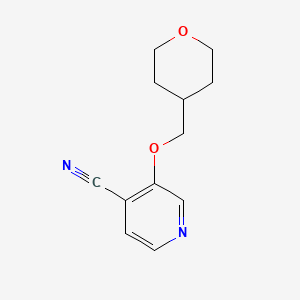
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)


